4-Ethoxy-6-phenylhexan-2-one
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Overview
Description
4-Ethoxy-6-phenylhexan-2-one is an organic compound with the molecular formula C14H20O2 It is a ketone with an ethoxy group at the fourth position and a phenyl group at the sixth position of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-6-phenylhexan-2-one typically involves the alkylation of 6-phenylhexan-2-one with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-6-phenylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Ethoxy-6-phenylhexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-phenylhexan-2-one involves its interaction with specific molecular targets. The ethoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects by modulating enzyme activity or altering receptor signaling pathways .
Comparison with Similar Compounds
- 4-Methoxy-6-phenylhexan-2-one
- 4-Ethoxy-6,10-dimethylundecan-2-one
- 4-Ethoxy-6-(hydroxymethyl)pyran-2-one
Comparison: 4-Ethoxy-6-phenylhexan-2-one is unique due to the presence of both an ethoxy group and a phenyl group on the hexane chain. This combination imparts distinct chemical and physical properties compared to its analogs. For instance, the ethoxy group increases its solubility in organic solvents, while the phenyl group enhances its aromaticity and potential interactions with biological targets .
Biological Activity
4-Ethoxy-6-phenylhexan-2-one is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a ketone functional group that is crucial for its biological interactions. The presence of the ethoxy and phenyl groups enhances its lipophilicity, which may influence its bioavailability and interaction with cellular targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ketone group is believed to play a significant role in modulating cellular processes through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism.
- Receptor Modulation : It may interact with receptor sites, altering signal transduction pathways that are critical for various physiological responses.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative potential of this compound against cancer cell lines. For instance, research on similar compounds indicates that modifications in the structure can lead to significant changes in their efficacy against various cancer types.
Compound | Cell Line | GI50 (nM) | Reference |
---|---|---|---|
This compound | OVCAR5 | TBD | |
Phenylpironetin | A2780 | 29.7 | |
Other analogs | Various | Varies |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results suggest that while it exhibits significant antiproliferative activity, it also demonstrates a favorable toxicity profile compared to other known agents.
Case Studies
- Anticancer Activity : In a study examining the effects of structurally related compounds on ovarian cancer cell lines, this compound showed promising results in reducing cell viability. The study emphasized the importance of structural modifications for enhancing therapeutic efficacy and reducing side effects .
- Metabolic Stability : Research on the metabolic fate of phenyl analogs indicated that modifications to the side chains can significantly alter metabolic stability. This aspect is crucial for developing long-lasting therapeutic agents .
Properties
CAS No. |
917574-76-6 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-ethoxy-6-phenylhexan-2-one |
InChI |
InChI=1S/C14H20O2/c1-3-16-14(11-12(2)15)10-9-13-7-5-4-6-8-13/h4-8,14H,3,9-11H2,1-2H3 |
InChI Key |
WFHJZCQPMXQVIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC1=CC=CC=C1)CC(=O)C |
Origin of Product |
United States |
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